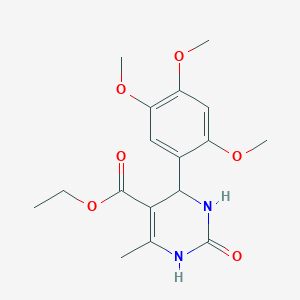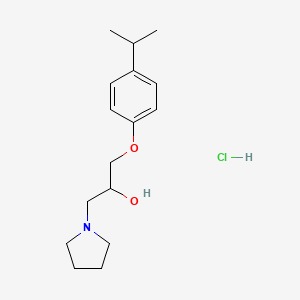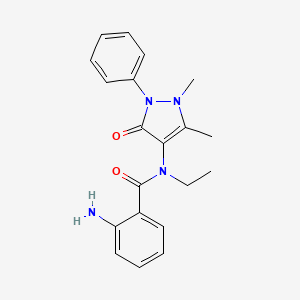![molecular formula C27H35N3OS B5146109 5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide
Übersicht
Beschreibung
5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide, also known as DITP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a thioamide derivative of imidazole that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide has been found to have potential applications in various scientific research areas. It has been studied for its anti-cancer properties, as it has been found to induce cell death in cancer cells. It has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in treating bacterial infections, as it has been found to have antibacterial activity against certain strains of bacteria.
Wirkmechanismus
The mechanism of action of 5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to the activation of certain genes that can induce cell death in cancer cells. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the production of pro-inflammatory cytokines, and have antibacterial activity against certain strains of bacteria. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have a wide range of potential applications in various scientific research areas. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide. One direction is to further investigate its anti-cancer properties and determine its potential use in cancer treatment. Another direction is to investigate its potential use in treating bacterial infections, as well as its potential use in combination with other antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cell types.
Eigenschaften
IUPAC Name |
5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-heptylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3OS/c1-2-3-4-5-13-20-28-24(31)19-12-14-21-32-27-29-25(22-15-8-6-9-16-22)26(30-27)23-17-10-7-11-18-23/h6-11,15-18H,2-5,12-14,19-21H2,1H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGNTFJKZBVEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)CCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)



![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)

![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)
![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)

![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)

